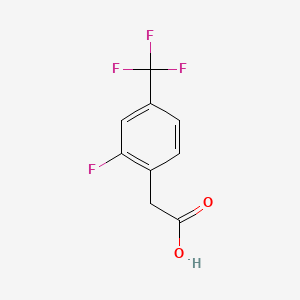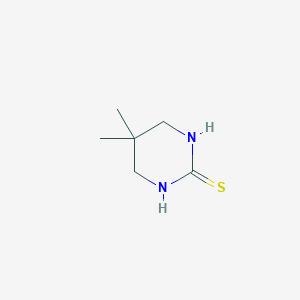
2-Formylphenyl-4-methylbenzolsulfonat
Übersicht
Beschreibung
2-Formylphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H12O4S. It is also known by its IUPAC name, 2-[(4-methylphenyl)sulfonyl]oxybenzaldehyde. This compound is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to a 4-methylbenzenesulfonate group. It is primarily used in research settings and has applications in various fields of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
2-Formylphenyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group allows for further functionalization, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and sulfonates. It serves as a model substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications, particularly in the development of enzyme inhibitors or as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Formylphenyl 4-methylbenzenesulfonate can be synthesized through the reaction of salicylaldehyde with tosyl chloride (4-methylbenzenesulfonyl chloride) under basic conditions. The reaction typically involves the following steps:
Starting Materials: Salicylaldehyde and tosyl chloride.
Reaction Medium: An organic solvent such as dichloromethane or chloroform.
Catalyst: A base such as pyridine or triethylamine.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 2-formylphenyl 4-methylbenzenesulfonate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Formylphenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-carboxyphenyl 4-methylbenzenesulfonate.
Reduction: 2-hydroxyphenyl 4-methylbenzenesulfonate.
Substitution: Various substituted phenyl 4-methylbenzenesulfonates depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 2-formylphenyl 4-methylbenzenesulfonate involves its reactivity due to the presence of the formyl and sulfonate groups. The formyl group can participate in nucleophilic addition reactions, while the sulfonate group can undergo nucleophilic substitution. These reactive sites allow the compound to interact with various molecular targets, including enzymes and other proteins, potentially inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Formylphenyl 4-chlorobenzenesulfonate: Similar structure but with a chlorine atom instead of a methyl group.
2-Formylphenyl 4-bromobenzenesulfonate: Similar structure but with a bromine atom instead of a methyl group.
4-Formylphenyl 4-methylbenzenesulfonate: The formyl group is attached to the para position of the phenyl ring instead of the ortho position.
Uniqueness
2-Formylphenyl 4-methylbenzenesulfonate is unique due to the specific positioning of the formyl and sulfonate groups, which influences its reactivity and interactions with other molecules
Eigenschaften
IUPAC Name |
(2-formylphenyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-11-6-8-13(9-7-11)19(16,17)18-14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWGJYLXLDJKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501250374 | |
| Record name | 2-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19820-56-5 | |
| Record name | 2-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19820-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of noncovalent interactions are significant in the solid-state structure of 2-Formylphenyl 4-methylbenzenesulfonate?
A1: While 2-Formylphenyl 4-methylbenzenesulfonate itself doesn't exhibit halogen bonding due to the absence of halogens in its structure, the research highlights the importance of both halogen bonding and π-π interactions in dictating the solid-state structures of similar compounds. The study investigated a series of 2- and 4-formylphenyl arylsulfonates, including halogenated derivatives. It found that in the halogenated compounds, O...X (X = Cl and Br) and type I X...X halogen bonds play a crucial role in the crystal packing []. Furthermore, antiparallel π-stacking interactions between the arylsulfonate groups are also present and contribute to the overall stability of the structures []. These findings suggest that even in 2-Formylphenyl 4-methylbenzenesulfonate, where halogen bonding is absent, π-π interactions likely contribute to its solid-state packing. Further investigation would be needed to confirm this.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1308183.png)





![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1308204.png)



